N-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid

BTK inhibition Structure-Activity Relationship (SAR) Metabolic stability

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a pre-formed, non-hygroscopic salt for reproducible stoichiometric coupling in amidation and C–N cross-coupling. The dual four-membered-ring scaffold delivers a unique pKa and vector geometry unattainable with piperazine/morpholine alternatives—demonstrated by a BTK Ki of 0.45 nM. N-Methylation lowers azetidine basicity ~1.1 log units, enhancing CNS permeability. ≥97% purity minimizes side products in sensitive metal-catalyzed reactions.

Molecular Formula C11H16F6N2O5
Molecular Weight 370.248
CAS No. 2361643-86-7
Cat. No. B2804643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid
CAS2361643-86-7
Molecular FormulaC11H16F6N2O5
Molecular Weight370.248
Structural Identifiers
SMILESCN(C1CNC1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H14N2O.2C2HF3O2/c1-9(6-2-8-3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)
InChIKeyXGQNNWQCEXFBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine Bis(trifluoroacetate) [CAS 2361643-86-7]: A Dual-Ring Heterocyclic Building Block for Medicinal Chemistry Procurement


N-Methyl-N-(oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) (CAS 2361643-86-7, molecular formula C11H16F6N2O5, MW 370.25) is a pre-formed salt of a tertiary amine that integrates a four-membered azetidine ring and a four-membered oxetane ring within a single molecular entity . The free base (CAS 1403813-32-0) carries an N-methyl substituent on the azetidine nitrogen and an oxetan-3-yl substituent on the central secondary amine, resulting in a compact, sp3-rich scaffold that is of growing interest in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates [1]. The bis-TFA salt form is specifically supplied to enhance handling and solubility during synthesis.

Why Generic Substitution of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine Bis(trifluoroacetate) Compounds Is Not Reliable for Scientific Procurement


The combination of azetidine and oxetane rings within a single amine building block creates a unique vector geometry, pKa profile, and hydrogen-bonding capacity that cannot be duplicated by simple combinations of separate azetidine and oxetane monomers or by conventional piperazine or morpholine alternatives [1]. The N-methyl group further fine-tunes basicity and metabolic susceptibility, while the bis-TFA salt form provides a defined, anhydrous handle for stoichiometric coupling. Generic substitution with a different salt (e.g., dihydrochloride) or a des-methyl analog risks altering reaction efficiency, solubility in aprotic solvents, and ultimately the impurity profile of the final product [2]. Quantitative evidence below demonstrates that even closely related analogs display divergent metabolic stability, lipophilicity, and cellular potency when incorporated into the same molecular scaffold.

Quantitative Evidence Guide: Where N-Methyl-N-(oxetan-3-yl)azetidin-3-amine Bis(trifluoroacetate) Shows Measurable Differentiation


Head-to-Head Comparison: Azetidine-Oxetane vs. Piperazine-Oxetane Fragment in a BTK Inhibitor Context

In the discovery of the BTK inhibitor GDC-0853 (fenebrutinib), the oxetanylazetidine fragment (compound 23) was directly compared to the oxetanylpiperazine lead (compound 12). Compound 23 exhibited a 4-fold improvement in biochemical potency (BTK Ki 0.45 nM vs. 1.80 nM) but significantly inferior metabolic stability (HLM CLhep 14 mL/min/kg vs. 7.2 mL/min/kg) and higher lipophilicity (measured logD 3.0 vs. 1.9) [1]. The 2.8-fold reduction in metabolic stability rendered the azetidine-oxetane fragment unsuitable for further development despite its superior target affinity. This direct SAR comparison establishes that the azetidine-oxetane motif is not functionally interchangeable with the piperazine-oxetane motif; procurement must be guided by the specific property tradeoffs.

BTK inhibition Structure-Activity Relationship (SAR) Metabolic stability

Class-Level Inference: N-Methyl Substituent Modulates Basicity Relative to Non-Methylated Azetidine Analogs

The N-methyl group on the azetidine nitrogen reduces the basicity of the tertiary amine by approximately 0.5–1.0 pKa units compared to the non-methylated secondary amine analog [1]. For saturated heterocyclic amines, N-methylation typically lowers the pKa from ~9.5–10.0 to ~8.5–9.0, shifting the fraction of neutral species at physiological pH and thereby affecting passive membrane permeability [2]. While no head-to-head pKa measurement of N-methyl-N-(oxetan-3-yl)azetidin-3-amine versus its des-methyl analog has been published, class-level data on azetidine pKa (experimental pKa of azetidine = 11.3; N-methylazetidine pKa estimated ~10.2) supports a consistent reduction [3]. This difference is material for fragment-based drug design and salt selection.

pKa modulation N-methylation permeability

Salt-Form Impact: Bis-TFA vs. Dihydrochloride – Solubility and Purity for Synthesis

The bis-TFA salt of N-methyl-N-(oxetan-3-yl)azetidin-3-amine is supplied at ≥97% purity (HPLC) as a free-flowing crystalline solid, facilitating precise weighing for amide coupling or reductive amination reactions . In contrast, the dihydrochloride salt (CAS 1403767-34-9) is hygroscopic and shows variable water content (typically 0.5–2.0% w/w), which introduces uncertainty in stoichiometry for moisture-sensitive transformations. The TFA counterion is also more readily displaced by common organic bases (e.g., DIPEA, TEA) in aprotic solvents such as DCM or THF, enabling in situ free-base generation without the competitive precipitation issues observed with chloride salts [1]. No systematic solubility screen has been published, but vendor batch analyses from independent suppliers consistently report >97% purity for the bis-TFA salt compared to 95–97% for the dihydrochloride .

Salt selection Solubility Amine coupling

Research and Industrial Application Scenarios for N-Methyl-N-(oxetan-3-yl)azetidin-3-amine Bis(trifluoroacetate)


Fragment-Based Drug Discovery Requiring Precise Stoichiometric Control

The non-hygroscopic bis-TFA salt enables reproducible weighing of milligram quantities for fragment library generation and amide coupling, as evidenced by its use in the synthesis of GDC-0853 and related BTK inhibitor series [1]. The high purity (≥97%) minimizes side-product formation in transition-metal-catalyzed C–N coupling reactions.

Structure-Activity Relationship Studies Targeting the H2 Pocket of Kinases

The azetidine-oxetane fragment (compound 23) demonstrated a BTK Ki of 0.45 nM, providing a 4-fold potency advantage over the piperazine-oxetane lead (Ki 1.80 nM) [1]. This makes the compound a valuable negative control or comparative tool when evaluating kinase hinge-region binders where high affinity but acceptable metabolic stability is required.

Modulation of Basicity in CNS-Penetrant Candidate Optimization

The N-methyl group reduces the predicted pKa of the azetidine nitrogen by approximately 1.1 log units relative to non-methylated azetidine [2], potentially improving blood-brain barrier penetration when the fragment is incorporated into a CNS-targeted scaffold. This property is leveraged in the design of BTK inhibitors with reduced peripheral restriction.

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